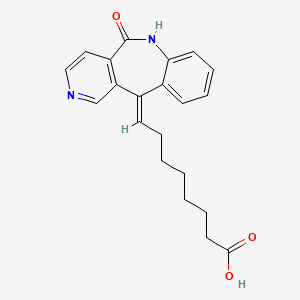

8-(5,6-Dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid

Description

This compound is a heterocyclic organic molecule featuring a pyrido[4,3-c][1]benzazepine core fused with an octanoic acid chain. The extended octanoic acid chain may enhance solubility or influence binding interactions in biological systems.

Properties

CAS No. |

127653-91-2 |

|---|---|

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(8E)-8-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)octanoic acid |

InChI |

InChI=1S/C21H22N2O3/c24-20(25)11-5-3-1-2-4-8-15-16-9-6-7-10-19(16)23-21(26)17-12-13-22-14-18(15)17/h6-10,12-14H,1-5,11H2,(H,23,26)(H,24,25)/b15-8+ |

InChI Key |

ZDXACVCXNPYEBJ-OVCLIPMQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\CCCCCCC(=O)O)/C3=C(C=CN=C3)C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CCCCCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5,6-Dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the fused ring system. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-(5,6-Dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

Anticancer Properties

Research indicates that derivatives of pyrido[4,3-c]benzazepines exhibit promising anticancer activities. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to 8-(5,6-dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid may possess neuroprotective properties. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role.

Anti-inflammatory Activity

Preliminary studies suggest that this compound could exhibit anti-inflammatory effects, which can be beneficial in treating diseases characterized by chronic inflammation. The mechanisms may involve the modulation of cytokine production and inhibition of inflammatory mediators.

Drug Development

The unique structure of 8-(5,6-dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid makes it a candidate for further exploration in drug development. Its potential applications include:

- Cancer therapeutics : Targeting specific types of cancer with tailored derivatives.

- Neurological disorders : Formulating drugs aimed at neuroprotection.

Case Studies

- Anticancer Activity : A study conducted on pyrido[4,3-c]benzazepine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating a pathway for developing new anticancer agents.

- Neuroprotection : Research published in a peer-reviewed journal highlighted the neuroprotective effects of similar compounds in animal models of Alzheimer's disease, suggesting a mechanism involving the reduction of oxidative stress markers.

Mechanism of Action

The mechanism of action of 8-(5,6-Dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogues

Biological Activity

8-(5,6-Dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid is a synthetic compound with potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases and pain management. Its unique structure combines a long-chain octanoic acid moiety with a bicyclic nitrogen-containing system, which may influence its biological activity.

The molecular formula of this compound is with a molecular weight of approximately 350.41 g/mol. The compound features a carboxylic acid group, which is known for its reactivity in nucleophilic substitutions and condensation reactions. The presence of the carbonyl group allows for potential redox reactions, further expanding its chemical versatility.

Preliminary studies suggest that the compound may interact with various biological pathways. Its structural similarity to other compounds indicates potential modulation of neurotransmitter systems and inhibition of enzymes involved in inflammatory processes. This dual functionality positions it as a candidate for further pharmacological studies aimed at elucidating its specific interactions within biological systems.

Cytotoxicity Studies

Research into the cytotoxic effects of related compounds has shown promising results:

- Cell Lines Tested : The compound's analogs were tested on several cell lines including K562 (chronic myeloid leukemia), Jurkat (T-cell leukemia), and HEK293 (human embryonic kidney).

- Findings : Compounds similar to 8-(5,6-Dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid exhibited higher cytotoxicity than their parent structures. For instance, certain synthesized derivatives demonstrated significant apoptosis induction in Jurkat cells through activation of caspases, indicating a potential pathway for therapeutic intervention in cancer .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of compounds related to 8-(5,6-Dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid:

- Apoptosis Induction : In vitro studies have shown that specific derivatives induce apoptosis in cancer cell lines by modulating cell cycle phases and increasing populations in pre-G0 and G1 phases. This effect was attributed to the activation of JNK pathways and increased levels of pro-apoptotic proteins .

- Inflammatory Response Modulation : Compounds structurally related to this octanoic acid derivative have been observed to inhibit key enzymes involved in inflammatory pathways, suggesting a role in managing inflammatory diseases.

Comparative Analysis

The following table summarizes the structural features and biological activities of selected compounds that share similarities with 8-(5,6-Dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11-ylidene)octanoic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Chloroquinoline | Contains a chlorine substituent on a quinoline ring | Known for anti-malarial properties |

| 7-Hydroxycoumarin | Features a coumarin backbone with hydroxyl groups | Exhibits anticoagulant activity |

| 9-Methylcarbazole | A methylated carbazole structure | Known for its mutagenic properties |

Q & A

Q. Methodological Answer :

- Use pH-controlled kinetic studies (buffered solutions from pH 2–12) to track hydrolysis or oxidation of the dihydro-5-oxo group via LC-MS.

- For pH-dependent tautomerism, combine potentiometric titration with NMR titration to map protonation states of the pyridine nitrogen .

- Advanced: Apply microfluidic reactors to simulate physiological pH gradients and monitor real-time degradation pathways .

What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Q. Advanced Research Answer :

- Molecular docking : Use AutoDock Vina with flexible side-chain parameters for the benzazepine core. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Reaction path search algorithms (e.g., GRRM) can predict metabolic pathways by identifying low-energy transition states for oxidation or conjugation .

- Machine learning : Train QSAR models on spirocyclic compound libraries to predict off-target interactions (e.g., CYP450 inhibition) .

How can contradictory data in biological activity assays be systematically addressed?

Q. Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.

- Interference testing : Pre-treat samples with chelating agents (e.g., EDTA) to confirm metal ion interference, which may alter the compound’s redox activity .

- Orthogonal assays : Combine enzymatic inhibition data (e.g., fluorescence-based assays) with SPR binding kinetics to resolve false positives .

What strategies are effective for scaling up the synthesis without compromising stereochemical integrity?

Q. Advanced Research Answer :

- Continuous flow chemistry : Reduces racemization risks by minimizing residence time at high temperatures. Optimize using CFD simulations (COMSOL Multiphysics) .

- Chiral stationary phase (CSP) chromatography : Use preparative HPLC with cellulose-based CSPs to isolate enantiomers post-synthesis .

- In-line PAT (Process Analytical Technology) : Implement Raman spectroscopy for real-time monitoring of enantiomeric excess during crystallization .

How can researchers validate the compound’s stability under long-term storage conditions?

Q. Methodological Answer :

- Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Analyze degradants via HRMS and NMR .

- Solid-state stability : Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions that may accelerate decomposition .

- Advanced : Apply artificial aging models with Arrhenius kinetics to extrapolate shelf-life under ambient conditions .

What experimental frameworks are recommended for studying the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Answer :

- CRISPR-Cas9 screening : Identify gene knockouts that rescue or enhance the compound’s effects, pinpointing molecular targets .

- Metabolomics : Use LC-HRMS with isotope-labeled tracers (e.g., ¹³C-glucose) to map metabolic flux changes induced by the compound .

- Single-cell RNA sequencing : Resolve heterogeneity in cellular responses, particularly for apoptosis or autophagy pathways .

How should safety protocols be adapted for handling this compound in laboratory settings?

Q. Methodological Answer :

- Risk mitigation : Follow GHS guidelines () for skin/eye protection (wear nitrile gloves, goggles) and use fume hoods for weighing.

- Spill management : Neutralize acidic residues (from the octanoic acid group) with sodium bicarbonate before disposal .

- Advanced : Implement AI-driven hazard prediction tools to preemptively flag reactive intermediates during scale-up .

What interdisciplinary approaches are critical for advancing research on this compound?

Q. Advanced Research Answer :

- Convergence with materials science : Explore metal-organic frameworks (MOFs) for controlled release in drug delivery applications .

- Collaboration with computational chemists : Leverage high-throughput virtual screening to optimize the compound’s pharmacokinetic profile .

- Integration with systems biology : Build mechanistic ODE models to predict dose-dependent effects on signaling networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.